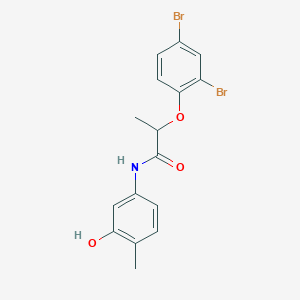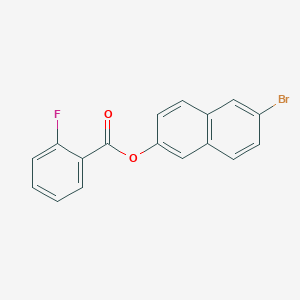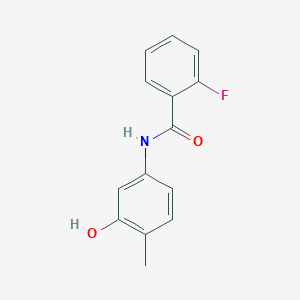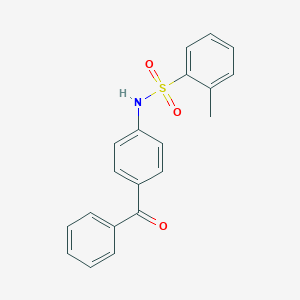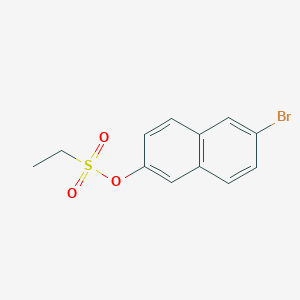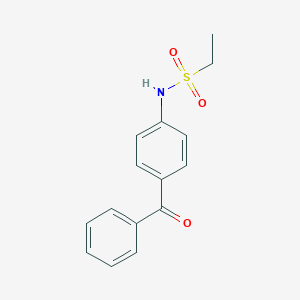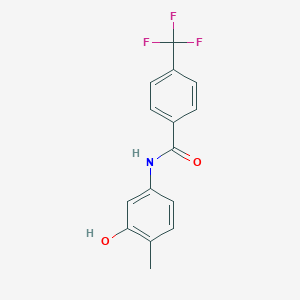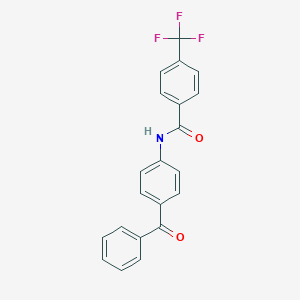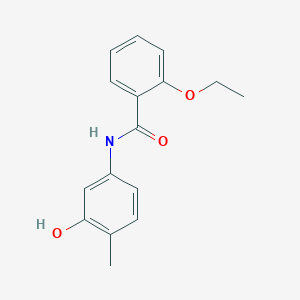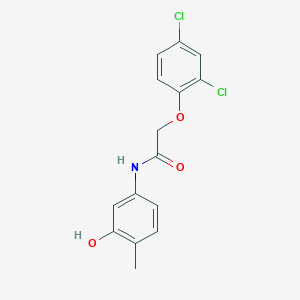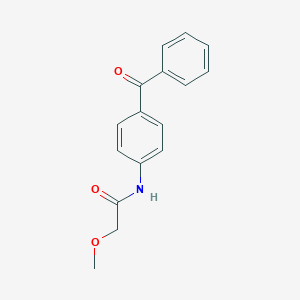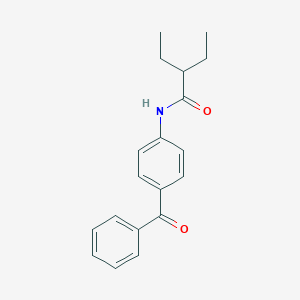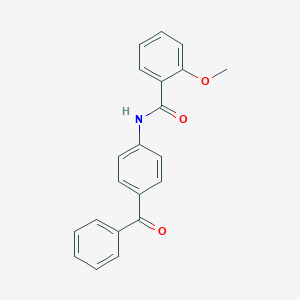
2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic use in various autoimmune diseases. This compound was first synthesized in 2003 by Pfizer Inc. and has since been the subject of numerous scientific studies.
作用機序
2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide inhibits the activity of JAK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of JAK and downstream signaling pathways, which leads to the suppression of cytokine and growth factor signaling. The inhibition of JAK activity by this compound has been shown to reduce inflammation and autoimmune responses in preclinical and clinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-17 (IL-17), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the proliferation of T cells and B cells, which are involved in the immune response.
実験室実験の利点と制限
One of the advantages of 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide is its specificity for JAK inhibition. This compound has been shown to selectively inhibit JAK3, which is involved in the signaling pathways of various cytokines and growth factors. This specificity reduces the risk of off-target effects and toxicity. However, one of the limitations of this compound is its short half-life, which requires frequent dosing in preclinical and clinical studies.
将来の方向性
There are several future directions for the study of 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide. One direction is to investigate the potential use of this compound in other autoimmune diseases, such as lupus and inflammatory bowel disease. Another direction is to investigate the combination of this compound with other immunomodulatory agents to enhance its therapeutic efficacy. Additionally, the development of new JAK inhibitors with improved pharmacokinetic properties and selectivity is an ongoing area of research.
In conclusion, this compound is a small molecule drug that has shown promising results in the treatment of autoimmune diseases. Its specificity for JAK inhibition and ability to suppress the immune response make it a promising therapeutic agent. Ongoing research into the mechanisms of action and potential therapeutic uses of this compound will provide valuable insights into the treatment of autoimmune diseases.
合成法
The synthesis of 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide involves the reaction of 3-chlorophenol with 2-aminothiazole in the presence of a base to form the corresponding amide. This amide is then reacted with 2-bromoacetophenone to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential therapeutic use in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. This compound has been shown to inhibit the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, this compound can suppress the immune response and reduce inflammation.
特性
分子式 |
C12H11ClN2O2S |
|---|---|
分子量 |
282.75 g/mol |
IUPAC名 |
2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H11ClN2O2S/c1-8(11(16)15-12-14-5-6-18-12)17-10-4-2-3-9(13)7-10/h2-8H,1H3,(H,14,15,16) |
InChIキー |
SEPRNHLNFQUYNU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NC=CS1)OC2=CC(=CC=C2)Cl |
正規SMILES |
CC(C(=O)NC1=NC=CS1)OC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



